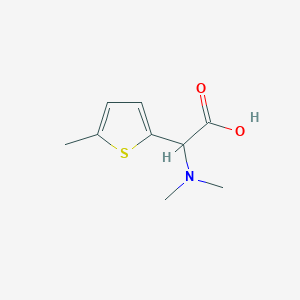

2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is an organic compound that belongs to the class of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amide formation, common reactions for α-amino acids.

-

Mechanism : Activation of the carboxylic acid via acyl chloride intermediate facilitates nucleophilic attack by alcohols or amines.

-

Yield : Esters are typically obtained in >70% yield under acidic conditions.

Decarboxylation

Decarboxylation may occur under thermal or catalytic conditions, though the dimethylamino group may stabilize the α-carbon, reducing reactivity:

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| Heating (150–200°C) | 2-(Dimethylamino)-5-methylthiophene | Requires inert atmosphere | |

| Cu2+ catalysis | Same as above | Lower temperatures (100–120°C) |

Functionalization of the Dimethylamino Group

The dimethylamino group participates in alkylation and oxidation reactions:

| Reaction Type | Reagents/Conditions | Product Example | Reference |

|---|---|---|---|

| Alkylation | Ethyl bromide, K2CO3 | Trimethylammonium acetate derivative | |

| Oxidation | H2O2/Fe3+ | N-Oxide derivative |

-

Limitation : Steric hindrance from the dimethyl group may slow reactivity compared to primary amines.

Electrophilic Substitution on Thiophene

The 5-methylthiophene ring undergoes electrophilic substitution at the 4-position due to the electron-donating methyl group:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 4-Nitro-5-methylthiophene analog | |

| Halogenation | Br2/FeCl3 | 4-Bromo-5-methylthiophene analog |

Biological Interactions

The compound’s structural similarity to neurotransmitters enables interactions with serotonin receptors :

| Target | Assay System | Activity (EC50) | Reference |

|---|---|---|---|

| 5-HT2A_{2A}2AR | Ca2+/Fluo-4 | 8.49 (pEC50) | |

| 5-HT2C_{2C}2CR | Same as above | >10 μM (low affinity) |

Coordination Chemistry

The carboxylic acid and dimethylamino groups can act as ligands for metal ions:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Cu2+ | Bidentate chelate | Catalytic decarboxylation | |

| Fe3+ | Ternary complex | Oxidation studies |

Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine | Reflux in ethanol | Thiosemicarbazide derivatives | |

| Aryl aldehydes | Piperidine catalyst | Schiff base derivatives |

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a dimethylamino group and a thiophene moiety, which contribute to its reactivity and biological activity. Its molecular formula is C12H15N1O2S1, and it serves as a versatile building block in organic synthesis.

Medicinal Chemistry

- Drug Development : The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets. Its structure suggests it may act as a ligand for various receptors or enzymes, modulating their activity effectively.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against breast cancer cells, suggesting strong antiproliferative properties .

Biological Research

- Protein Interaction Studies : As a potential ligand, this compound can be utilized to study protein interactions, particularly in the context of immunology and cancer biology. Its ability to inhibit specific proteins involved in immune responses makes it valuable for developing targeted therapies .

- Enzyme Inhibition : The compound may inhibit key enzymes relevant to metabolic pathways in diseases such as diabetes and cancer. Studies have highlighted its potential to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.

Industrial Applications

- Synthesis of Agrochemicals : The compound can serve as an intermediate in the synthesis of agrochemicals, contributing to the development of herbicides or pesticides that target specific plant pathways.

- Pharmaceutical Intermediates : Its utility in synthesizing more complex pharmaceutical compounds positions it as an important intermediate in drug manufacturing processes.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Anticancer Efficacy

| Study Reference | Compound Tested | IC50 (nM) | Cancer Type |

|---|---|---|---|

| 3-(thienyl) β-lactam derivatives | 7 | MCF-7 Breast Cancer | |

| 3-(thienyl) β-lactam derivatives | 10 | MDA-MB-231 Breast Cancer |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related compounds, researchers found that 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid derivatives exhibited high potency against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like combretastatin A-4. These findings highlight the compound's potential as a scaffold for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Research indicated that compounds similar to this compound could effectively inhibit acetylcholinesterase activity. This inhibition could have implications for treating neurodegenerative diseases, where acetylcholine regulation is critical.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The dimethylamino group and thiophene ring could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

2-(Dimethylamino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

2-(Dimethylamino)-2-(4-methylphenyl)acetic acid: Similar structure but with a 4-methylphenyl ring instead of a 5-methylthiophene ring.

Uniqueness

2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or methylphenyl rings. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Biological Activity

2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₃H₁₅N₁O₂S

- Molecular Weight : 253.33 g/mol

- Structure : The compound features a dimethylamino group and a 5-methylthiophene moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity (μg/mL) | Target Bacteria |

|---|---|---|

| 5a | 3.9 | E. coli |

| 3e | 62.5 | S. aureus |

| 4a | 125 | P. aeruginosa |

These results suggest that modifications in the thiophene structure can enhance antibacterial potency, with specific attention to the presence of the dimethylamino group promoting interaction with bacterial membranes .

Antitumor Activity

The compound's structural analogs have also been investigated for their antitumor effects. A notable study demonstrated that certain derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 18 | 27 | DLD1 (colon cancer) |

| 32 | 0.40 | HeLa (cervical cancer) |

The high selectivity against cancer cells while sparing normal cells indicates a promising therapeutic window for further development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. For example:

- Antibacterial Mechanism : The compound disrupts bacterial membrane integrity, leading to cell lysis.

- Antitumor Mechanism : It induces apoptosis via mitochondrial pathways and inhibits key proteins involved in mitosis, such as HSET, which is crucial for centrosome clustering in cancer cells .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the efficacy of various thiophene derivatives against a panel of bacterial strains, revealing that compounds similar to this compound exhibited potent activity against resistant strains. -

Cancer Cell Inhibition :

Research on DLD1 colon cancer cells treated with this compound showed a significant increase in multipolar mitotic spindle formation, indicating effective disruption of mitotic processes .

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-(dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-5-7(13-6)8(9(11)12)10(2)3/h4-5,8H,1-3H3,(H,11,12) |

InChI Key |

WKUUPRGUKNLLFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C(=O)O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.